molecular formula C18H16ClN3O3 B11312538 2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11312538
M. Wt: 357.8 g/mol
InChI Key: VCKCSPLQQZRKBZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and an oxadiazole ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. The initial step often includes the preparation of the chlorinated phenoxy intermediate, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions, leading to the formation of corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy group and oxadiazole ring are believed to play crucial roles in its bioactivity. The compound may interact with enzymes or receptors, leading to the modulation of specific biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other phenoxy derivatives and oxadiazole-containing molecules Compared to these compounds, 2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern and the combination of functional groups

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-3-5-13(8-11)17-21-18(22-25-17)20-16(23)10-24-14-6-7-15(19)12(2)9-14/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

VCKCSPLQQZRKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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